molecular formula C24H19ClN2O3 B2743514 Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate CAS No. 1351849-66-5

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate

Cat. No.: B2743514
CAS No.: 1351849-66-5
M. Wt: 418.88
InChI Key: XHYVJBJGYXPTDH-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a benzyloxy group, a phenylamino group, and a chloro group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Amination and Benzyloxy Substitution:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid derivatives

    Reduction Products: Amines

    Substitution Products: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-2-carboxylate derivatives: Other derivatives with varying substituents on the quinoline core.

Uniqueness

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzyloxy and phenylamino groups distinguishes it from other quinoline derivatives, potentially leading to different interactions with biological targets and unique therapeutic properties.

Properties

IUPAC Name

methyl 6-chloro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-24(28)23-14-22(20-13-17(25)7-12-21(20)27-23)26-18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVJBJGYXPTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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